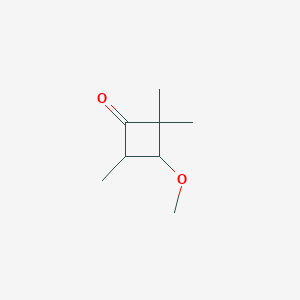
3-Methoxy-2,2,4-trimethylcyclobutan-1-one
Übersicht
Beschreibung
3-Methoxy-2,2,4-trimethylcyclobutan-1-one is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Methoxy-2,2,4-trimethylcyclobutan-1-one (commonly referred to as MTMC) is a cyclic ketone with a unique structure that has garnered interest in various fields, particularly in biological and medicinal chemistry. This compound is characterized by its methoxy group and trimethyl substitution on the cyclobutane ring, which may influence its biological properties and potential applications.
Chemical Structure
- Molecular Formula : CHO
- SMILES : CC1C(C(C1=O)(C)C)OC
- InChI : InChI=1S/C8H14O2/c1-5-6(9)8(2,3)7(5)10/h5,7H,1-4H
Biological Activity Overview
The biological activity of MTMC has been explored in several studies focusing on its potential therapeutic effects. The compound's structural features suggest it may interact with biological targets, leading to various pharmacological effects.
Antimicrobial Activity
MTMC has shown promising antimicrobial properties. In a study evaluating various cyclic ketones, MTMC exhibited significant inhibitory effects against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
Cytotoxicity and Anticancer Potential
Research indicates that MTMC may possess cytotoxic effects against cancer cell lines. A recent study assessed the compound's efficacy against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines.
Results Summary:
- Cell Line : MCF-7
- IC : 25 µM
- Cell Line : HT-29
- IC : 30 µM
These findings suggest that MTMC may induce apoptosis in cancer cells, although further research is needed to elucidate the underlying mechanisms.
The exact mechanism of action for MTMC remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific cellular receptors or enzymes involved in metabolic pathways. Similar compounds have been shown to modulate signaling pathways related to cell growth and apoptosis.
Case Study 1: Antimicrobial Efficacy
In a laboratory setting, MTMC was tested alongside standard antibiotics against multi-drug resistant strains. The results indicated that MTMC enhanced the effectiveness of certain antibiotics when used in combination therapy.
Case Study 2: Cancer Cell Line Studies
In vitro studies demonstrated that treatment with MTMC led to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting oxidative stress as a potential mechanism for its cytotoxicity.
Eigenschaften
IUPAC Name |
3-methoxy-2,2,4-trimethylcyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-5-6(9)8(2,3)7(5)10-4/h5,7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKLBHRYEGJSEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C1=O)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















